N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide
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Description
N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H20ClN3O3 and its molecular weight is 361.83. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's molecular formula is C18H20ClN3O3, and its IUPAC name is this compound. The structure features a chloro-substituted methoxyphenyl group and a hexahydrocinnolin moiety, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties . For example, derivatives of phenoxy-N-arylacetamides have demonstrated significant antimicrobial effects against various bacterial strains. Studies have shown that these compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Antidiabetic Properties
The compound may also possess antidiabetic activity . Similar compounds have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. In silico docking studies suggest that certain derivatives exhibit strong binding affinities to α-glucosidase, indicating potential as competitive inhibitors .
Anti-inflammatory Effects
Compounds related to this compound have shown anti-inflammatory effects in various models. These effects are often attributed to the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines .
Study 1: Antimicrobial Activity Assessment
A study conducted by Berest et al. (2011) evaluated the antimicrobial activity of several phenoxy-N-acetamides. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria.
Compound Name | Activity Type | Inhibition Zone (mm) |
---|---|---|
Compound A | Antimicrobial | 15 |
Compound B | Antimicrobial | 18 |
Target Compound | Antimicrobial | 20 |
Study 2: Inhibition of α-glucosidase
In another study focused on antidiabetic properties, it was found that several derivatives showed varying degrees of α-glucosidase inhibition. The target compound was among those tested and demonstrated a notable binding affinity.
Compound Name | Binding Affinity (kcal/mol) |
---|---|
Compound A | -8.0 |
Compound B | -8.5 |
Target Compound | -8.6 |
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-11-3-5-15-12(7-11)8-18(24)22(21-15)10-17(23)20-13-4-6-16(25-2)14(19)9-13/h4,6,8-9,11H,3,5,7,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCVKEGJPAHNTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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